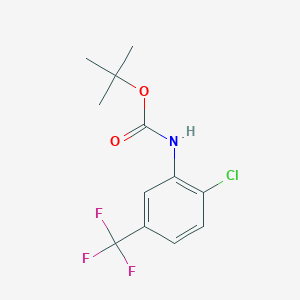

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate

Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound featuring a benzene ring substituted with bromine (Br), chlorine (Cl), trifluoromethyl (CF₃), and a nitrile (CN) group. The molecular formula is C₈H₂BrClF₃N, with an approximate molecular weight of 284.35 g/mol. The substituents are positioned at the 3-, 4-, and 5-positions of the benzene ring, with the nitrile group at position 1. This arrangement confers strong electron-withdrawing properties, influencing reactivity and stability .

Properties

IUPAC Name |

tert-butyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCCGQCNJNKWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate involves multi-step synthetic routes. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may vary depending on the manufacturer and specific patent restrictions .

Chemical Reactions Analysis

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits tumor growth by binding to and modulating the activity of certain receptors on cancer cells . This interaction disrupts signaling pathways involved in cell proliferation and metastasis, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitriles with Bromine and Trifluoromethyl Groups

The table below compares 3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile with key analogs, highlighting substituent positions and available

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group and halogens (Br, Cl) enhance electron-withdrawing effects, reducing electrophilic substitution reactivity. In contrast, amino groups (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) increase electron density, making the compound more reactive in coupling reactions . Positional isomerism significantly impacts applications. For example, 3-bromo-5-(trifluoromethyl)benzonitrile is used in pharmaceuticals, while 4-bromo-3-(trifluoromethyl)benzonitrile is prioritized in agrochemicals .

Thermal and Chemical Stability: Halogenated benzonitriles generally exhibit higher stability than hydroxyl- or amino-substituted analogs. For instance, 5-bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile has a reported melting point of 166–169°C, whereas amino-substituted variants may decompose at lower temperatures .

Functional Group Variations in Benzonitrile Derivatives

- Nitrile vs. Carboxylic Acid : Compounds like 3-bromo-5-iodo-4-methylbenzoic acid () demonstrate that replacing the nitrile group with a carboxylic acid (-COOH) increases polarity and water solubility but reduces stability under acidic conditions.

- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 3-bromo-4-hydroxy-5-methoxybenzonitrile), making it more suitable for lipid-rich pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a multi-step synthesis, tert-butyl carbamate intermediates are reacted with chlorinated trifluoromethyl aromatic precursors under anhydrous conditions. Key steps include:

- Use of anhydrous benzene as a solvent and 2-chloroethyl isocyanate as a reagent at room temperature for 20 days .

- Purification via recrystallization or HPLC to isolate isomers, with structural confirmation by and mass spectrometry .

- Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid side products. Ensure moisture-free conditions to prevent hydrolysis of the carbamate group.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR Analysis : and NMR can distinguish isomers by comparing chemical shifts of the tert-butyl group (~1.4 ppm for ) and aromatic protons. For example, coupling patterns in NOESY or COSY spectra help confirm spatial arrangements .

- IR Spectroscopy : Detect carbamate C=O stretching (~1740 cm) and N-H stretches (~3323 cm) to verify functional groups .

- Data Contradictions : If NMR signals overlap, use deuterated solvents or variable-temperature NMR to enhance resolution. Cross-validate with high-resolution mass spectrometry (HRMS).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store at room temperature in airtight containers away from strong acids/bases to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl and carbamate groups?

- Methodological Answer :

- Steric Effects : The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks on the carbamate. Computational modeling (DFT) can quantify steric parameters like Tolman’s cone angles .

- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the aryl chloride toward SNAr reactions. Use Hammett constants () to predict reactivity trends in cross-coupling reactions .

- Case Study : In Suzuki-Miyaura couplings, the trifluoromethyl group directs electrophilic substitution to the para position, verified by X-ray crystallography .

Q. What computational strategies predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate the carbamate’s pKa (~10–12). Under acidic conditions (pH < 4), the carbamate hydrolyzes to form amines and CO.

- Degradation Pathways : Molecular dynamics (MD) simulations can model hydrolysis mechanisms. Experimental validation via HPLC-MS identifies degradation products .

Q. How can crystallographic data elucidate intermolecular interactions in solid-state structures?

- Methodological Answer :

- X-ray Diffraction : Analyze hydrogen bonds (e.g., N-H···O=C) and halogen interactions (C-Cl···F) in crystal lattices. For tert-butyl carbamates, packing motifs often show layered structures stabilized by van der Waals forces .

- Thermal Analysis : DSC/TGA reveals melting points (~80–81°C) and decomposition temperatures, correlating with crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.